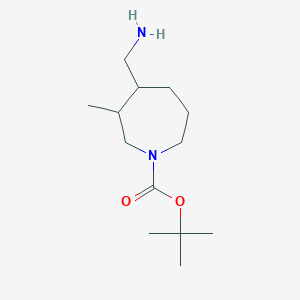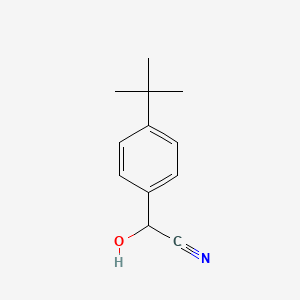
2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyacetonitrile moiety
作用机制
Target of Action
Similar compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by neutralizing free radicals and reducing reactive oxygen species production . This interaction results in the stabilization of various compounds and enhances the durability and endurance of materials like plastics, rubber, and polymers .
Biochemical Pathways
Related compounds have been shown to exert effects that might be neurotoxic, possibly due to their preventive effects on the deamination of biogenic amines (bas) in the nervous system, most likely through inhibitory effects on monoamine oxidase (mao) or mao-like enzymes .
Result of Action
Similar compounds have been found to exhibit antifungal, antioxidant, and cancer-fighting properties . For instance, 2,4-DTBP has been shown to have fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) .
Action Environment
It’s worth noting that similar compounds have been found to be stable and enduring in various materials like plastics, rubber, and polymers .
生化分析
Biochemical Properties
Related compounds such as 2,4-Ditert butyl phenol have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation . This suggests that 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
. Related compounds have been shown to influence cell function. For example, 2,4-Ditert-butylphenol has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .
Molecular Mechanism
Related compounds such as 2,4-Ditert-butylphenol have been found to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds such as 2,4-Ditert-butylphenol have been found to have long-term effects on cellular function .
Metabolic Pathways
Related compounds such as 2,4-Ditert-butylphenol have been found to interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile.
Reduction: Formation of 2-(4-(Tert-butyl)phenyl)-2-aminoacetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound can be used in the design of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications.
相似化合物的比较
2-(4-(Tert-butyl)phenyl)acetonitrile: Lacks the hydroxy group, leading to different reactivity and applications.
2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile: Contains a carbonyl group instead of a hydroxy group, affecting its chemical behavior.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, with different functional properties.
Uniqueness: The presence of both a hydroxy and a nitrile group in this compound provides a unique combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVNRVASEIMNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

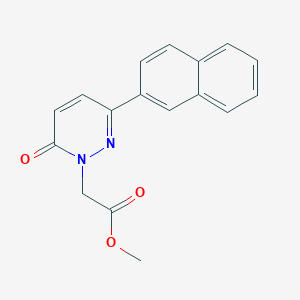
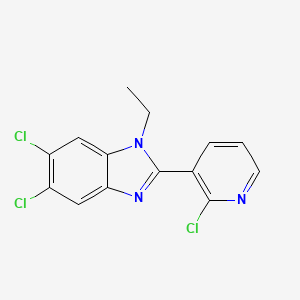
![11-(4-Butoxyphenyl)-5-{[(3-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2685873.png)
![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2685876.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)
![ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2685879.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)
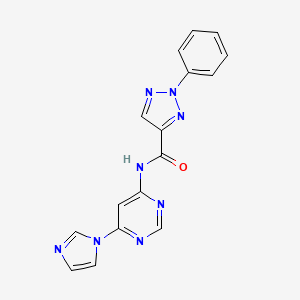
![3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B2685882.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)
![ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2685890.png)
